molecular formula C5HCl2F3N2 B6283878 3,5-dichloro-2-(trifluoromethyl)pyrazine CAS No. 1238230-19-7

3,5-dichloro-2-(trifluoromethyl)pyrazine

Cat. No.: B6283878
CAS No.: 1238230-19-7
M. Wt: 216.97 g/mol
InChI Key: QCACSMMTRREPJM-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(trifluoromethyl)pyrazine is a heterocyclic organic compound with the molecular formula C5HCl2F3N2 It is characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-2-(trifluoromethyl)pyrazine typically involves the reaction of appropriate pyrazine derivatives with chlorinating and trifluoromethylating agents. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,5-dichloro-2-(trifluoromethyl)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-2-(trifluoromethyl)pyrazine is unique due to the presence of both chlorine and trifluoromethyl groups on a pyrazine ring, which imparts distinct chemical and physical properties.

Biological Activity

3,5-Dichloro-2-(trifluoromethyl)pyrazine is a heterocyclic compound with significant biological activity, particularly in the fields of agrochemicals and pharmaceuticals. This article presents a detailed examination of its biological interactions, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazine ring with two chlorine atoms at the 3 and 5 positions and a trifluoromethyl group at the 2 position. Its molecular formula is C5Cl2F3NC_5Cl_2F_3N, with a molecular weight of approximately 216.98 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, making it more biologically active compared to other similar compounds.

Biological Activity Overview

1. Interaction with Biological Molecules

This compound has been shown to interact with various biological molecules, including proteins and nucleic acids. These interactions can lead to significant changes in enzyme activity and gene expression profiles, which are crucial for understanding its potential as an agrochemical and pharmaceutical agent .

2. Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various pathogens, showing effectiveness particularly against methicillin-resistant Staphylococcus aureus (MRSA) . The compound's mechanism may involve the inhibition of specific enzymes or pathways critical for bacterial survival.

3. Agrochemical Applications

The compound has garnered attention as a potential insecticide and herbicide. Its unique structure allows it to inhibit specific enzymes in pests while minimizing toxicity to non-target organisms . Research indicates that it may disrupt metabolic pathways in insects, leading to their mortality without adversely affecting beneficial species.

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to react with nucleophilic sites in biological molecules. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/ProcessObserved EffectReference
AntibacterialMRSAInhibition of growth
InsecticidalVarious insect speciesMortality through metabolic disruption
HerbicidalWeedsInhibition of growth
AntifungalFungal pathogensReduced viability

Synthesis and Applications

Several synthetic routes have been developed for producing this compound, allowing for variations in yield based on reaction conditions . The compound serves as an intermediate in synthesizing more complex pyrazine derivatives, which may enhance its biological activity further.

Properties

CAS No.

1238230-19-7

Molecular Formula

C5HCl2F3N2

Molecular Weight

216.97 g/mol

IUPAC Name

3,5-dichloro-2-(trifluoromethyl)pyrazine

InChI

InChI=1S/C5HCl2F3N2/c6-2-1-11-3(4(7)12-2)5(8,9)10/h1H

InChI Key

QCACSMMTRREPJM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)C(F)(F)F)Cl)Cl

Purity

95

Origin of Product

United States

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